molecular formula C20H22BrNO4S B11588431 2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11588431
M. Wt: 452.4 g/mol
InChI Key: MKHFUVFCQDZCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a brominated aromatic ring, an ethoxy group, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the bromination of an aromatic precursor The ethoxy group is introduced through an etherification reaction, while the thiazolidine ring is formed via a cyclization reaction involving a thiol and an amine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The brominated aromatic ring and thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
  • 2-{3-Bromo-5-ethoxy-4-[(2-chlorophenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid

Uniqueness

2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential reactivity. The presence of the bromine atom, ethoxy group, and thiazolidine ring provides a distinct set of chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C20H22BrNO4S/c1-3-25-17-9-14(19-22-16(11-27-19)20(23)24)8-15(21)18(17)26-10-13-7-5-4-6-12(13)2/h4-9,16,19,22H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

MKHFUVFCQDZCDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.